N-[[(2-fluorophenyl)imino](phenyl)methyl]benzenesulfonamide
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Overview
Description
N-[(2-fluorophenyl)iminomethyl]benzenesulfonamide is a chemical compound with the molecular formula C19H15FN2O2S. It is known for its unique structure, which includes a fluorophenyl group, an imino group, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)iminomethyl]benzenesulfonamide typically involves the reaction of 2-fluoroaniline with benzaldehyde in the presence of a suitable catalyst to form the imine intermediate. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)iminomethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-fluorophenyl)iminomethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)iminomethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-fluorophenyl)iminomethyl]benzenesulfonamide
- N-[(3-fluorophenyl)iminomethyl]benzenesulfonamide
- N-fluoro-N-(phenylsulfonyl)benzenesulfonamide
Uniqueness
N-[(2-fluorophenyl)iminomethyl]benzenesulfonamide is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs .
Properties
Molecular Formula |
C19H15FN2O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C19H15FN2O2S/c20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)22-25(23,24)16-11-5-2-6-12-16/h1-14H,(H,21,22) |
InChI Key |
GNSINSWZAJWXBB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3F |
Origin of Product |
United States |
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